5-Amino-2-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenol
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Overview
Description
Preparation Methods
The synthesis of 5-Amino-2-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenol typically involves the reaction of benzoxazole derivatives with amines. One common method includes the reaction of benzoxazole with an amine under specific conditions to yield the desired product . Industrial production methods may vary, but they generally follow similar synthetic routes involving the use of benzoxazole and amine derivatives .
Chemical Reactions Analysis
5-Amino-2-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenol undergoes various chemical reactions, including:
Reduction: Reduction reactions can convert the compound into its corresponding amines or other reduced forms.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
5-Amino-2-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenol has several scientific research applications:
Mechanism of Action
The mechanism of action of 5-Amino-2-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenol involves its interaction with specific molecular targets and pathways. The compound can bind to various enzymes and receptors, influencing their activity and leading to specific biochemical effects . The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
5-Amino-2-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenol can be compared with other similar compounds, such as:
5-Amino-2-(1,3-benzoxazol-2-yl)phenol: This compound shares a similar structure but lacks the dimethyl groups, leading to different chemical properties and reactivity.
5-Amino-2-(1,3-benzothiazol-2-yl)phenol: This compound contains a benzothiazole ring instead of a benzoxazole ring, resulting in distinct chemical behavior and applications.
The uniqueness of this compound lies in its specific structural features, which confer unique chemical properties and reactivity compared to its analogs .
Properties
Molecular Formula |
C15H14N2O2 |
---|---|
Molecular Weight |
254.28 g/mol |
IUPAC Name |
5-amino-2-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenol |
InChI |
InChI=1S/C15H14N2O2/c1-8-5-9(2)14-12(6-8)17-15(19-14)11-4-3-10(16)7-13(11)18/h3-7,18H,16H2,1-2H3 |
InChI Key |
RNAQIBLSIBFUCZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C2C(=C1)N=C(O2)C3=C(C=C(C=C3)N)O)C |
Origin of Product |
United States |
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